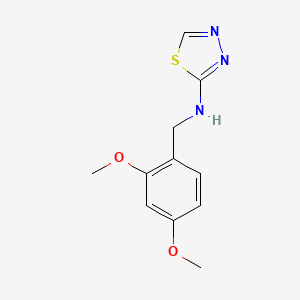

N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-15-9-4-3-8(10(5-9)16-2)6-12-11-14-13-7-17-11/h3-5,7H,6H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDELYZLIJTWNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC2=NN=CS2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine: Strategies, Mechanisms, and Practical Protocols

Executive Summary

The 1,3,4-thiadiazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4][5] This guide provides an in-depth technical overview of a robust and efficient synthetic route to a specific, high-value derivative: N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine. We will dissect a logical two-step synthetic strategy, beginning with the formation of the core 2-amino-1,3,4-thiadiazole heterocycle, followed by its functionalization via reductive amination. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed, actionable protocols but also the underlying chemical principles and field-proven insights that govern the experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The five-membered 1,3,4-thiadiazole ring is a bioisostere of pyrimidine and other heterocycles, acting as a hydrogen bond acceptor and a two-electron donor system.[1] This electronic configuration, combined with its rigid, planar structure, allows it to interact with a multitude of biological targets with high affinity and specificity. The N-(substituted benzyl) motif is a common feature in pharmacophores designed to enhance lipophilicity and modulate target binding. The specific incorporation of a 2,4-dimethoxybenzyl group introduces key electronic and steric features that can be pivotal for optimizing biological activity. This guide focuses on the practical synthesis of this target, providing a clear pathway from simple precursors to the final molecule.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, reveals a clear and efficient synthetic strategy. The key disconnection is at the C-N bond of the secondary amine, pointing to a reductive amination reaction as the final step. This approach leverages commercially available and relatively inexpensive starting materials.

Caption: Retrosynthetic analysis of the target compound.

This analysis logically divides the synthesis into two primary stages:

-

Formation of the Heterocyclic Core: Synthesis of 2-amino-1,3,4-thiadiazole.

-

Side Chain Installation: N-alkylation of the amino group with the 2,4-dimethoxybenzyl moiety via reductive amination.

Part I: Synthesis of the 2-Amino-1,3,4-thiadiazole Core

The most direct and widely adopted method for constructing the 2-amino-1,3,4-thiadiazole ring system is the acid-catalyzed cyclization and dehydration of a thiosemicarbazide with a one-carbon source, such as formic acid.[1] Alternative methods often involve harsher reagents or more complex starting materials.[6][7]

Mechanism and Rationale

The reaction proceeds via two key transformations. First, the more nucleophilic terminal nitrogen of thiosemicarbazide attacks the carbonyl carbon of the carboxylic acid (or its activated form). Second, the resulting acylthiosemicarbazide intermediate undergoes intramolecular cyclization, driven by the nucleophilic attack of the sulfur atom on the newly formed amide carbonyl. A final dehydration step, facilitated by a strong acid like sulfuric or polyphosphoric acid, aromatizes the ring to yield the stable 1,3,4-thiadiazole system.[8][9] The choice of a strong dehydrating agent is critical to drive the equilibrium towards the cyclized product and prevent reversible side reactions.

Detailed Experimental Protocol

Materials:

-

Thiosemicarbazide

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphorus Oxychloride (POCl₃)[4][10]

-

Aromatic Carboxylic Acid (e.g., Benzoic Acid for a 5-phenyl derivative)

-

Ice-cold water

-

Ammonium hydroxide solution (for neutralization)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, cautiously add the chosen carboxylic acid (1.0 eq.) to pre-chilled concentrated sulfuric acid (or POCl₃).

-

Addition of Thiosemicarbazide: While maintaining the low temperature, add thiosemicarbazide (1.0 eq.) portion-wise to the stirred acidic mixture. The slow addition is crucial to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., 70-80 °C) for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice. This will precipitate the crude product and quench the acid.

-

Neutralization and Isolation: Neutralize the aqueous solution by slowly adding a concentrated ammonium hydroxide solution until the pH is approximately 7-8.

-

Purification: Filter the resulting solid precipitate, wash it thoroughly with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 2-amino-5-substituted-1,3,4-thiadiazole.

Part II: Synthesis of this compound

With the heterocyclic core in hand, the final step is to attach the 2,4-dimethoxybenzyl group. Reductive amination is the method of choice for this transformation as it is a high-yield, one-pot procedure that avoids the potential for over-alkylation often seen in direct alkylation with benzyl halides.

Mechanism and Rationale

This reaction elegantly combines two processes: the formation of a Schiff base (imine) and its subsequent reduction.

-

Imine Formation: The primary amino group of 2-amino-1,3,4-thiadiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,4-dimethoxybenzaldehyde. This reaction is typically catalyzed by a small amount of acid (e.g., acetic acid) to protonate the carbonyl oxygen, making the carbon more electrophilic. A dehydration step yields the C=N double bond of the imine intermediate.

-

Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄), is introduced. This hydride donor selectively reduces the iminium ion (the protonated form of the imine), which is more reactive than the starting aldehyde, to form the final secondary amine product.[11] The choice of NaBH₄ is strategic; it is effective, inexpensive, and safer to handle than alternatives like sodium cyanoborohydride, while being potent enough to reduce the imine without significantly reducing the aldehyde under controlled conditions.

Overall Synthetic Workflow

Caption: Overall two-part synthetic workflow.

Detailed Experimental Protocol

Materials:

-

2-Amino-1,3,4-thiadiazole (or 5-substituted derivative)

-

2,4-Dimethoxybenzaldehyde

-

Methanol (as solvent)

-

Glacial Acetic Acid (as catalyst)

-

Sodium Borohydride (NaBH₄)

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (for drying)

Procedure:

-

Reactant Dissolution: Dissolve 2-amino-1,3,4-thiadiazole (1.0 eq.) and 2,4-dimethoxybenzaldehyde (1.1 eq.) in methanol in a round-bottom flask. The slight excess of the aldehyde ensures complete consumption of the starting amine.

-

Imine Formation: Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution and stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 eq.) slowly and in small portions. The portion-wise addition is critical to control the effervescence (hydrogen gas evolution) and the exothermic nature of the reduction.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours or until TLC analysis indicates the disappearance of the imine intermediate.

-

Work-up: Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the acetic acid and decompose any excess NaBH₄.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Characterization and Data Analysis

Confirmation of the final product's structure is achieved through a combination of standard spectroscopic techniques. The expected data provides a clear fingerprint for the target molecule.

| Analytical Technique | Expected Observations |

| ¹H NMR | - Singlet for the benzylic CH₂ protons (~4.5 ppm).- Two singlets for the methoxy (OCH₃) groups (~3.8-3.9 ppm).- Characteristic aromatic signals for the dimethoxybenzyl ring (~6.4-7.2 ppm).- Signal for the N-H proton (~6.5-7.5 ppm, may be broad).- Signal for the C5-H of the thiadiazole ring (if unsubstituted, ~8.5 ppm). |

| ¹³C NMR | - Signal for the benzylic CH₂ carbon (~45-50 ppm).- Signals for the two methoxy carbons (~55-56 ppm).- Aromatic carbon signals.- Signals for the C2 and C5 carbons of the thiadiazole ring (~160-170 ppm). |

| FT-IR (cm⁻¹) | - N-H stretching vibration (~3200-3400 cm⁻¹).- C-H stretching (aromatic and aliphatic) (~2800-3100 cm⁻¹).- C=N and C=C stretching in the heterocyclic and aromatic rings (~1500-1650 cm⁻¹).- Strong C-O stretching for the methoxy groups (~1200-1250 cm⁻¹). |

| Mass Spectrometry (ESI+) | - A clear [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₁H₁₃N₃O₂S, MW: 251.31). |

Conclusion and Field Insights

The synthetic strategy detailed herein, combining classical heterocyclic ring formation with modern reductive amination, represents a highly efficient, reliable, and scalable method for producing this compound. The protocols are built upon well-established, trustworthy chemical transformations, ensuring a high degree of success.[1][10][11][12] From a process development perspective, the one-pot nature of the reductive amination step is particularly advantageous, reducing processing time and waste. For researchers in drug discovery, this guide provides a clear and validated pathway to access a key molecular scaffold, enabling the exploration of its therapeutic potential and the generation of diverse analog libraries for structure-activity relationship (SAR) studies. The inherent versatility of the 2-amino-1,3,4-thiadiazole intermediate allows for the introduction of a wide variety of substituted benzyl groups, making this a powerful platform for developing novel chemical entities.

References

-

Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3). Available at: [Link]

-

Siddiqui, N., Ahuja, P., Ahsan, W., Pandeya, S. N., & Alam, M. S. (2008). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Pharmaceutical Sciences and Drug Research, 1(1), 1-13. Available at: [Link]

- Google Patents. (2014). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. CN104151475A.

-

Shawali, A. S. (2010). 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers. ARKIVOC. Available at: [Link]

-

Jain, A. K., Sharma, S., & Vaidya, A. (2013). Methods of Synthesis: 1,3,4-Thiadiazle-2-Thiones: A Review. International Journal of Pharmaceutical Sciences and Research, 4(6), 2154-2163. Available at: [Link]

-

Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. Available at: [Link]

-

Niu, P., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. Available at: [Link]

-

ResearchGate. (2018). A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. Available at: [Link]

-

Olaru, A., et al. (2011). Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. Molecules, 16(1), 661-674. Available at: [Link]

-

Consensus. (2021). Synthesis of a Series of Novel 2-Amino-5-Substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Available at: [Link]

-

Kamal, A., et al. (2015). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][6][7][8]thiadiazole. Bioorganic & Medicinal Chemistry Letters, 25(15), 2843-2849. Available at: [Link]

-

Kurbatov, S. V., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. Available at: [Link]

-

Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. Available at: [Link]

-

Kurbatov, S. V., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available at: [Link]

-

ResearchGate. (2018). Preparation of 2-amino-1,3,4-thiadiazole precursors (3a–e) and synthesis of 2-arylazo-5-aryl-1,3,4-thiadiazole dyes (4a–e, 5a–e, 6a–e). Available at: [Link]

-

Kumar, P., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Journal of Chemistry, 2022, 1-11. Available at: [Link]

-

Sharma, S., et al. (2012). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Arabian Journal of Chemistry, 10, S1749-S1756. Available at: [Link]

-

Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents, 52(1), 7-19. Available at: [Link]

-

Organic Chemistry Portal. (2023). Synthesis of 1,3,4-thiadiazoles. Available at: [Link]

-

Li, Y., et al. (2010). 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1716. Available at: [Link]

-

Al-Ghorbani, M., et al. (2015). Synthesis and Spectral Characterization of 1,3,4-Thiadiazole Derivatives. International Journal of Organic Chemistry, 5(4), 213-231. Available at: [Link]

-

ResearchGate. (2017). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Available at: [Link]

-

Gontora, D., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8724. Available at: [Link]

-

Al-Juboori, A. M. J., & Al-Masoudi, W. A. M. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 6(12), 1024-1033. Available at: [Link]

-

Bohrium. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available at: [Link]

-

The Organic Chemistry Tutor. (2020, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. Available at: [Link]

Sources

- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid - Arabian Journal of Chemistry [arabjchem.org]

- 5. chemmethod.com [chemmethod.com]

- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 7. bu.edu.eg [bu.edu.eg]

- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 9. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. youtube.com [youtube.com]

- 12. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

"characterization of N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine"

An In-Depth Technical Guide to the Synthesis and Characterization of N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine

Foreword: The Scientific Imperative

In the landscape of modern medicinal chemistry, the 1,3,4-thiadiazole scaffold represents a "privileged structure." Its five-membered aromatic ring, containing sulfur and nitrogen heteroatoms, imparts a unique combination of metabolic stability, hydrogen bonding capability, and spatial orientation conducive to potent biological activity.[1][2] Derivatives of this core have demonstrated a vast therapeutic potential, exhibiting antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[3][4][5] The strategic functionalization of this core is paramount to modulating its pharmacological profile.

This guide focuses on a specific, rationally designed derivative: This compound . The inclusion of the 2,4-dimethoxybenzyl group on the exocyclic amine is not arbitrary. This moiety is a common feature in numerous pharmacologically active compounds, where it can enhance lipophilicity, influence ligand-receptor interactions through its specific electronic and steric profile, and provide sites for metabolic transformation.

This document provides a comprehensive, field-proven framework for the synthesis and rigorous structural elucidation of this target compound. It is intended for researchers, scientists, and drug development professionals who require not just a protocol, but a causal understanding of the analytical workflow.

Part 1: Synthetic Strategy and Execution

The synthesis of N-substituted 2-amino-1,3,4-thiadiazoles can be approached through several pathways. A robust and high-yielding method involves a two-step process: the initial formation of a substituted thiosemicarbazone followed by oxidative cyclization. This approach ensures precise control over the final substitution pattern.

The chosen pathway leverages the reaction of a substituted benzaldehyde with thiosemicarbazide. The resulting thiosemicarbazone intermediate possesses the necessary atomic arrangement for intramolecular cyclization to form the stable 1,3,4-thiadiazole ring.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-(2,4-dimethoxybenzylidene)hydrazine-1-carbothioamide (Intermediate I)

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 2,4-dimethoxybenzaldehyde (10.0 g, 60.2 mmol) in 100 mL of absolute ethanol. Stir until a clear solution is obtained.

-

Addition of Thiosemicarbazide: To this solution, add thiosemicarbazide (5.5 g, 60.2 mmol) followed by 3-4 drops of concentrated sulfuric acid to act as a catalyst.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 3:7).

-

Isolation and Purification: After completion, cool the reaction mixture in an ice bath. The solid product will precipitate. Collect the precipitate by vacuum filtration, wash thoroughly with cold distilled water, and then with a small amount of cold ethanol to remove unreacted starting materials.

-

Drying: Dry the resulting white crystalline solid under vacuum to yield Intermediate I.

Step 2: Oxidative Cyclization to this compound (Target Compound)

-

Reagent Preparation: Suspend Intermediate I (10.0 g, 41.8 mmol) in 100 mL of ethanol.

-

Oxidation: To this stirred suspension, add a solution of ferric chloride (FeCl₃) (13.5 g, 83.6 mmol) in 50 mL of water dropwise over 30 minutes. The addition of an oxidizing agent is a common method to facilitate the cyclization of thiosemicarbazones.

-

Reaction: Reflux the mixture for 6 hours. The color of the solution will change, indicating the progress of the reaction.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Neutralization and Extraction: Neutralize the solution by the slow addition of aqueous ammonia until it is slightly alkaline (pH ~8). The product will precipitate. Filter the crude product or, for higher purity, extract the aqueous solution with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. Purify the resulting solid residue by recrystallization from ethanol to afford the pure target compound.

Synthetic Workflow Diagram

Caption: Synthetic route for the target compound.

Part 2: Comprehensive Spectroscopic Characterization

Structural confirmation is the bedrock of chemical research. A multi-technique spectroscopic approach provides a self-validating system, where data from each method corroborates the others to build an unambiguous structural assignment.

Characterization Workflow Diagram

Caption: Integrated spectroscopic workflow for structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides precise information about the electronic environment and connectivity of hydrogen atoms in the molecule. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.

Causality Behind Signal Assignment:

-

Aromatic Protons (H-3', H-5', H-6'): The electron-donating methoxy groups shield the aromatic protons, shifting them upfield relative to benzene. The proton at H-5' is ortho to two protons (H-3' and H-6'), resulting in a doublet of doublets, while H-3' and H-6' appear as doublets due to ortho coupling.

-

Methylene Protons (CH₂): These protons are adjacent to the aromatic ring and the exocyclic nitrogen. Their chemical shift is influenced by both. Coupling to the adjacent NH proton can cause this signal to appear as a doublet, which would collapse to a singlet upon D₂O exchange.

-

NH Proton: The amine proton is acidic and its signal is often broad due to quadrupole broadening and exchange. Its chemical shift is highly dependent on solvent and concentration. It disappears upon shaking the sample with a drop of D₂O, a key validation step.

-

Thiadiazole Proton (H-5): This proton is attached to an electron-deficient heterocyclic ring, causing it to be deshielded and appear relatively downfield as a sharp singlet.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 8.51 | s | 1H | C₅-H (Thiadiazole) |

| ~ 7.40 | br s | 1H | NH (Amine, D₂O exchangeable) |

| ~ 7.25 | d, J = 8.4 Hz | 1H | Ar-H (H-6') |

| ~ 6.55 | d, J = 2.4 Hz | 1H | Ar-H (H-3') |

| ~ 6.48 | dd, J = 8.4, 2.4 Hz | 1H | Ar-H (H-5') |

| ~ 4.40 | d, J = 5.6 Hz | 2H | -CH₂ -NH- |

| ~ 3.82 | s | 3H | -OCH₃ (C-2') |

| ~ 3.78 | s | 3H | -OCH₃ (C-4') |

s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of the molecule. The chemical shifts are highly sensitive to the local electronic environment.

Causality Behind Signal Assignment:

-

Thiadiazole Carbons (C-2, C-5): These carbons are part of a heteroaromatic system and are significantly deshielded. The carbon atom C-2, bonded to two nitrogen atoms, is typically the most downfield.

-

Aromatic Carbons: The carbons bearing the electron-donating methoxy groups (C-2' and C-4') are highly deshielded and appear far downfield. The other quaternary carbon (C-1') is also distinct. The protonated carbons (C-3', C-5', C-6') appear in the typical aromatic region.

-

Methoxy and Methylene Carbons: The methoxy carbons (-OCH₃) appear in a characteristic region around 55-56 ppm. The benzylic methylene carbon (-CH₂) signal appears further upfield.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 168.5 | C -2 (Thiadiazole, C=N) |

| ~ 160.1 | C -4' (Ar, C-OCH₃) |

| ~ 158.2 | C -2' (Ar, C-OCH₃) |

| ~ 145.0 | C -5 (Thiadiazole) |

| ~ 130.5 | C -6' (Ar, CH) |

| ~ 120.0 | C -1' (Ar, Quaternary) |

| ~ 105.4 | C -5' (Ar, CH) |

| ~ 98.6 | C -3' (Ar, CH) |

| ~ 55.9 | -OC H₃ |

| ~ 55.5 | -OC H₃ |

| ~ 42.5 | -C H₂-NH- |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Causality Behind Signal Assignment:

-

N-H Stretch: The vibration of the N-H bond in the secondary amine gives a characteristic sharp peak in the 3200-3400 cm⁻¹ region.

-

C=N and C=C Stretches: The stretching vibrations of the C=N bond within the thiadiazole ring and the C=C bonds of the aromatic ring appear as strong absorptions in the "double bond region" (1500-1650 cm⁻¹).

-

C-O Stretches: The C-O bonds of the two aryl-alkyl ether (methoxy) groups produce very strong, characteristic asymmetric and symmetric stretching bands, which are diagnostic for this functionality.

Table 3: Key FT-IR Absorption Bands (KBr Pellet, cm⁻¹)

| Wavenumber (ν, cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~ 3250 | Medium, Sharp | N-H Stretch (Secondary Amine) |

| ~ 3050 | Medium | Aromatic C-H Stretch |

| ~ 2950, 2840 | Medium | Aliphatic C-H Stretch (-CH₂, -CH₃) |

| ~ 1620 | Strong | C=N Stretch (Thiadiazole Ring) |

| ~ 1580, 1510 | Strong | C=C Stretch (Aromatic Ring) |

| ~ 1255 | Very Strong | Asymmetric C-O Stretch (Aryl Ether) |

| ~ 1030 | Strong | Symmetric C-O Stretch (Aryl Ether) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm its structure.

Causality Behind Fragmentation: The most probable and diagnostically significant fragmentation event is the cleavage of the benzylic C-N bond. This bond is relatively weak and its cleavage results in the formation of a highly stable 2,4-dimethoxybenzyl carbocation (m/z 151). This resonance-stabilized cation is expected to be the base peak in the mass spectrum.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Assignment |

|---|---|

| 252.08 | [M+H]⁺ (Protonated Molecular Ion) |

| 251.07 | [M]⁺ (Molecular Ion) |

| 151.07 | [C₉H₁₁O₂]⁺ (Base Peak, 2,4-dimethoxybenzyl cation) |

| 101.01 | [C₂H₃N₂S]⁺ (Thiadiazole amine fragment) |

Physicochemical Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃O₂S |

| Molecular Weight | 251.31 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected in the range of 150-180 °C |

Conclusion

The comprehensive characterization of this compound is achieved through a synergistic application of synthetic chemistry and advanced spectroscopic techniques. The protocols and data presented in this guide establish a self-validating framework for confirming the identity and purity of the title compound. Each analytical method provides a unique piece of the structural puzzle, and their collective interpretation leads to an unambiguous assignment. This foundational characterization is a critical prerequisite for any subsequent investigation into the compound's potential applications, particularly in the fields of drug discovery and materials science.

References

-

Journal of Chemical and Pharmaceutical Research, Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity, JOCPR. [Link]

-

Chemical Biology & Drug Design, 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities, Wiley Online Library. [Link]

-

ResearchGate, Biological Activities of 1,3,4-Thiadiazole Derivatives: Review, ResearchGate. [Link]

-

ShodhKosh: Journal of Visual and Performing Arts, BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW, Granthaalayah Publications and Printers. [Link]

-

Journal of Applied Pharmaceutical Science, Review on Biological Activities of 1,3,4-Thiadiazole Derivatives, Journal of Applied Pharmaceutical Science. [Link]

-

National Institutes of Health (NIH), Synthesis, characterization and RHF/ab initio simulations of 2-amino-1,3,4-thiadiazole and its annulated ring junction pyrimidine derivatives, NIH. [Link]

-

MDPI, A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives, MDPI. [Link]

-

PubMed, A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives, PubMed. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and the constituent chemical moieties to project its synthesis, physicochemical characteristics, and spectroscopic profile. The 1,3,4-thiadiazole core is a well-established pharmacophore known for a wide spectrum of biological activities, and the inclusion of the 2,4-dimethoxybenzyl group can significantly influence its lipophilicity, metabolic stability, and interaction with biological targets.[1][2][3] This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[4] This structural motif is a prominent feature in a vast array of pharmacologically active compounds, owing to its favorable electronic properties, metabolic stability, and ability to participate in hydrogen bonding.[5] Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties.[1][3][6][7] The versatile nature of the 1,3,4-thiadiazole nucleus makes it a privileged scaffold in medicinal chemistry, continually inspiring the design and synthesis of novel therapeutic agents. The subject of this guide, this compound, combines this potent heterocyclic core with a dimethoxybenzyl substituent, a feature known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

Synthesis and Structural Elucidation

A logical synthetic approach would involve the reaction of a suitable thiosemicarbazide with an appropriate carboxylic acid or its derivative, followed by acid-catalyzed cyclization.[11][12]

Postulated Synthesis Workflow

A potential synthetic pathway is outlined below. This multi-step process would likely begin with the formation of a thiosemicarbazone, followed by oxidative cyclization.

Caption: Postulated synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(2,4-dimethoxybenzylidene)hydrazine-1-carbothioamide

-

To a solution of 2,4-dimethoxybenzaldehyde (1.0 eq) in ethanol, add a solution of thiosemicarbazide (1.0 eq) in a minimal amount of hot water.

-

Add a catalytic amount of acetic acid and reflux the mixture for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the thiosemicarbazone intermediate.

Step 2: Synthesis of this compound

-

Dissolve the intermediate from Step 1 in a suitable solvent such as ethanol.

-

Add an oxidizing agent, for example, a solution of ferric chloride (FeCl₃) or iodine (I₂), dropwise with stirring.[6]

-

Reflux the mixture for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and neutralize it with an appropriate base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final compound.

Physicochemical Properties

The physicochemical properties of this compound are influenced by both the polar 1,3,4-thiadiazol-2-amine core and the more lipophilic 2,4-dimethoxybenzyl substituent.

| Property | Predicted Value/Range | Rationale |

| Molecular Formula | C₁₁H₁₃N₃O₂S | Based on chemical structure |

| Molecular Weight | 251.31 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid at room temperature | High molecular weight and presence of polar functional groups suggest a solid state. |

| Melting Point | Expected to be in the range of 150-250 °C | Based on melting points of similar 1,3,4-thiadiazole derivatives.[13] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The dimethoxybenzyl group increases lipophilicity, while the amine and thiadiazole moieties contribute to polarity. |

| pKa | The amino group is expected to be weakly basic. | The exocyclic amino group on the 1,3,4-thiadiazole ring is known to be basic. |

Spectroscopic Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for both the 2,4-dimethoxybenzyl and the 1,3,4-thiadiazol-2-amine moieties.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic protons (benzyl ring) | 6.4 - 7.3 | m | 3H |

| Methylene protons (-CH₂-) | ~4.3 | s | 2H |

| Methoxy protons (-OCH₃) | ~3.8 | s | 6H |

| Amino proton (-NH₂) | Broad singlet, variable | s (broad) | 2H |

| Thiadiazole proton (-CH=) | ~7.0-8.0 | s | 1H |

Note: The chemical shift of the amino protons can vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Thiadiazole ring carbons (C=N) | 150 - 170 |

| Aromatic carbons (benzyl ring) | 98 - 161 |

| Methylene carbon (-CH₂-) | ~43 |

| Methoxy carbons (-OCH₃) | ~55 |

The carbons of the 1,3,4-thiadiazole ring are typically observed in the downfield region of the spectrum.[2][6][14] The chemical shifts of the 2,4-dimethoxybenzyl group are well-documented.[5][15]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretching (amine) | 3100 - 3400 | Medium, broad |

| C-H stretching (aromatic) | 3000 - 3100 | Medium |

| C-H stretching (aliphatic) | 2850 - 3000 | Medium |

| C=N stretching (thiadiazole) | 1575 - 1620 | Medium to strong |

| C=C stretching (aromatic) | 1450 - 1600 | Medium |

| C-O-C stretching (ether) | 1040 and 1250 | Strong |

| C-S stretching | 600 - 800 | Weak to medium |

The presence of two strong bands for the C-O-C stretching is characteristic of aryl alkyl ethers.[4][16][17][18]

Potential Applications and Biological Activity

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of new therapeutic agents.[3] The incorporation of the N-(2,4-dimethoxybenzyl) moiety is a strategic modification aimed at enhancing the biological profile of the parent heterocycle.

Anticancer Activity

Numerous 2-amino-1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines.[3][7] The mechanism of action often involves the inhibition of key enzymes or interference with cellular signaling pathways crucial for cancer cell proliferation and survival. The 2,4-dimethoxybenzyl group may enhance cellular uptake and target engagement.

Antimicrobial and Antifungal Activity

The 1,3,4-thiadiazole nucleus is also a well-known pharmacophore in the design of antimicrobial and antifungal agents.[6] The sulfur and nitrogen atoms in the ring can coordinate with metal ions in enzymes that are essential for microbial growth.

Caption: Potential therapeutic applications of the target compound.

Conclusion

This compound is a molecule of significant interest for further investigation in the field of medicinal chemistry. Based on the extensive research on related 1,3,4-thiadiazole derivatives, this compound is predicted to be synthetically accessible and possess a range of interesting chemical and biological properties. This technical guide provides a solid foundation for researchers to design and execute experiments aimed at fully characterizing this compound and exploring its therapeutic potential. Further studies are warranted to confirm the predicted properties and to evaluate its efficacy in various biological assays.

References

-

Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. [Link]

-

Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. [Link]

-

GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. ResearchGate. [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. [Link]

-

The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Bohrium. [Link]

-

Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. PMC. [Link]

-

Table of Contents. [Link]

-

Thiadiazoles. Wikipedia. [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. [Link]

-

Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. ResearchGate. [Link]

-

Difference between Ether and Ester Bonding in FTIR Spectra. Rocky Mountain Labs. [Link]

-

1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. [Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. [Link]

-

Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. PMC. [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

-

2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. WashU Medicine Research Profiles. [Link]

-

2,4-Dimethoxybenzyl alcohol. PubChem. [Link]

-

18.8: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

Sources

- 1. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin [mdpi.com]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rockymountainlabs.com [rockymountainlabs.com]

- 5. rsc.org [rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. 2,4-Dimethoxybenzyl alcohol(7314-44-5) 1H NMR [m.chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]

- 11. chemmethod.com [chemmethod.com]

- 12. ijpcbs.com [ijpcbs.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. m.youtube.com [m.youtube.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. chem.libretexts.org [chem.libretexts.org]

"N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine CAS number 1235406-58-2"

An In-Depth Technical Guide to N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine: A Scaffold of Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole moiety is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad spectrum of pharmacological activities.[1][2] This guide focuses on this compound (CAS Number: 1235406-58-2), a specific derivative within this versatile class. While public domain data on this exact molecule is limited, this document serves as a technical primer by extrapolating from the rich knowledge base of structurally related 1,3,4-thiadiazole analogues. We will explore its physicochemical properties, propose a robust synthetic route, and delve into its potential as an anticancer agent, with a particular focus on the inhibition of Sentrin-specific protease 1 (SENP1). This guide is intended to provide researchers with a foundational understanding and practical methodologies for investigating this promising class of compounds.

Introduction to the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[2] Its mesoionic character allows it to readily cross cellular membranes and interact with biological targets, making it a "privileged" scaffold in drug discovery.[3] Derivatives of 1,3,4-thiadiazole have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[4][5][6][7] The structural stability and diverse pharmacological profile of this scaffold continue to attract significant interest for the development of novel therapeutics.[3][4]

Physicochemical Profile of this compound

| Property | Predicted Value | Source |

| CAS Number | 1235406-58-2 | - |

| Molecular Formula | C11H13N3O2S | - |

| Molecular Weight | 251.30 g/mol | [9] |

| IUPAC Name | This compound | - |

Note: The data presented is based on available information for the specified CAS number and closely related structures. Experimental verification is recommended.

Synthesis and Characterization

A plausible and efficient synthesis of this compound can be conceptualized based on established methods for creating 2-amino-1,3,4-thiadiazole derivatives.[10][11] A common and effective approach involves the cyclization of a thiosemicarbazide precursor.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2,4-dimethoxybenzaldehyde.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(2,4-dimethoxybenzylidene)hydrazine-1-carbothioamide (Thiosemicarbazone Intermediate)

-

To a solution of 2,4-dimethoxybenzaldehyde (1 equivalent) in ethanol, add thiosemicarbazide (1 equivalent).

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Causality: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine of thiosemicarbazide, leading to the formation of the thiosemicarbazone.

Step 2: Oxidative Cyclization to this compound

-

Suspend the dried thiosemicarbazone intermediate (1 equivalent) in a suitable solvent such as ethanol.

-

Add an oxidizing agent, for example, a solution of iron(III) chloride (FeCl3) (typically 2-3 equivalents), dropwise with stirring.[12]

-

Reflux the mixture for 4-6 hours, again monitoring by TLC.

-

After completion, cool the mixture and pour it into ice-cold water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

Causality: The oxidizing agent facilitates the intramolecular cyclization through the removal of two hydrogen atoms, leading to the formation of the stable, aromatic 1,3,4-thiadiazole ring.

Self-Validation: The structure of the final product should be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy. Purity should be assessed by HPLC.

Potential Biological Activity and Mechanism of Action

The 1,3,4-thiadiazole scaffold is a frequent constituent of molecules with potent anticancer activity.[13][14][15] These compounds can induce apoptosis and interfere with critical signaling pathways in cancer cells, such as the PI3K/Akt and MAPK/ERK pathways.[4]

SENP1 Inhibition: A Promising Anticancer Strategy

A particularly compelling target for 1,3,4-thiadiazole derivatives is the SUMO (Small Ubiquitin-like Modifier) pathway, specifically through the inhibition of Sentrin-specific proteases (SENPs).[16] SENP1 is a cysteine protease that regulates the SUMOylation status of various proteins involved in cell cycle progression, DNA repair, and apoptosis.[17][18] Overexpression of SENP1 is linked to several cancers, including prostate and breast cancer, making it an attractive therapeutic target.[16][17] Inhibition of SENP1 leads to an accumulation of SUMOylated proteins, which can trigger cell cycle arrest and apoptosis in cancer cells.

Hypothetical Signaling Pathway

The following diagram illustrates the potential mechanism of action for a SENP1 inhibitor like this compound.

Caption: Hypothetical mechanism of SENP1 inhibition.

Experimental Protocols for Compound Evaluation

To validate the therapeutic potential of this compound, a systematic evaluation of its biological activity is necessary. A primary step would be to assess its direct inhibitory effect on SENP1.

In Vitro SENP1 Enzymatic Assay (Fluorogenic)

This assay quantitatively measures the enzymatic activity of purified SENP1 using a fluorogenic substrate, allowing for the determination of the compound's IC50 value.[19][20][21]

Caption: Workflow for an in vitro SENP1 inhibition assay.

Detailed Protocol:

-

Materials:

-

Recombinant human SENP1 enzyme

-

Fluorogenic SENP1 substrate (e.g., SUMO1-AMC)[21]

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)

-

This compound (test compound)

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 96-well plate, add the diluted compound and pre-incubate with the SENP1 enzyme for 15-30 minutes at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., SUMO1-AMC) to each well.[21]

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (excitation/emission wavelengths appropriate for AMC, e.g., ~360 nm/~460 nm) over a set period (e.g., 30-60 minutes).

-

The rate of reaction is determined from the slope of the fluorescence versus time plot.

-

Calculate the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Trustworthiness: This protocol includes a pre-incubation step to ensure the inhibitor reaches equilibrium with the enzyme before substrate addition. The use of a vehicle control and a known SENP1 inhibitor as a positive control is essential for validating the assay results.

Contextualizing Potency: Known SENP1 Inhibitors

To provide a benchmark for the potential efficacy of new compounds, the following table summarizes the IC50 values of some known SENP1 inhibitors.

| Inhibitor | SENP1 IC50 (µM) | Reference(s) |

| Streptonigrin (SN) | 0.518 ± 0.100 | [17][18] |

| Thelephantin G | 1.52 ± 0.06 | [18] |

| Vialinin A | 1.89 ± 0.04 | [18] |

| ZHAWOC8697 | 8.6 | [22] |

| Benzodiazepine derivative | 9.2 | [20][23] |

| Momordin Ic (Mc) | 15.37 | [18] |

Conclusion and Future Directions

This compound belongs to a class of heterocyclic compounds with significant therapeutic potential. Based on the extensive research into the 1,3,4-thiadiazole scaffold, it is plausible that this compound could exhibit valuable biological activities, particularly as an anticancer agent through mechanisms such as SENP1 inhibition.

The technical information and protocols provided in this guide offer a solid framework for initiating the investigation of this molecule. Future research should focus on:

-

Definitive Synthesis and Characterization: Executing the proposed synthesis and confirming the compound's structure and purity.

-

In Vitro Biological Screening: Performing the SENP1 inhibition assay and expanding to cell-based assays to assess cytotoxicity against various cancer cell lines.[14]

-

Mechanism of Action Studies: Investigating the downstream effects of SENP1 inhibition, such as changes in the SUMOylation status of target proteins and induction of apoptosis.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

By systematically applying these methodologies, the scientific community can unlock the full therapeutic potential of this compound and related compounds.

References

-

[Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][3][13][14]thiadiazole Scaffolds - PubMed]([Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Thiadiazoles - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. bepls.com [bepls.com]

- 5. chemmethod.com [chemmethod.com]

- 6. dovepress.com [dovepress.com]

- 7. japsonline.com [japsonline.com]

- 8. 5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-amine | C11H13N3O2S | CID 740440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1063733-41-4|N-(2,4-Dimethoxybenzyl)-1,2,4-thiadiazol-5-amine|BLD Pharm [bldpharm.com]

- 10. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 11. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]

- 12. 2-amino-5-(4-chloro-1h-imidazol-5-yl)-1,3,4-thiadiazoles: synthesis, pyrimidoannulation and the bactericidal activity | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 13. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Emerging role of SENP1 in tumorigenesis and cancer therapy [frontiersin.org]

- 19. Assays for investigating deSUMOylation enzymes (ms# CP-11-0260) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. reactionbiology.com [reactionbiology.com]

- 22. Discovery of a Dual SENP1 and SENP2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine Derivatives

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine derivatives, a class of compounds attracting significant interest in medicinal chemistry. We will delve into the strategic importance of the 1,3,4-thiadiazole and 2,4-dimethoxybenzyl (DMB) moieties, detail robust synthetic methodologies, provide step-by-step experimental protocols, and discuss the structure-activity relationships that guide the design of these promising therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to explore this versatile chemical scaffold.

Introduction: The Scientific Rationale

The pursuit of novel therapeutic agents is a cornerstone of modern medicine. In recent years, heterocyclic compounds have emerged as a particularly fruitful area of research, with the 1,3,4-thiadiazole ring system being a prominent scaffold.[1][2][3] This five-membered heterocycle is a bioisostere of pyrimidine, a fundamental component of nucleobases, allowing it to potentially interfere with DNA synthesis and other critical cellular processes in pathological conditions.[2] Derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2][4][5][6][7][8]

The mesoionic character of the 1,3,4-thiadiazole ring allows for efficient crossing of cellular membranes, leading to good bioavailability and the potential for high selectivity with low toxicity.[1] The 2-amino-1,3,4-thiadiazole moiety, in particular, has been identified as a promising foundation for the development of anticancer agents.[4][9]

The strategic incorporation of the N-(2,4-dimethoxybenzyl) group onto the 2-amino position of the thiadiazole core is a key design element. The 2,4-dimethoxybenzyl (DMB) group is a well-established, acid-labile protecting group in peptide synthesis.[10][11][12] Its electron-donating methoxy groups enhance its lability under acidic conditions, allowing for facile removal.[13][14] In the context of our target derivatives, the DMB group can serve multiple purposes: it can act as a protecting group during synthesis, and its lipophilic nature can influence the pharmacokinetic properties of the final compound.

This guide will provide a detailed exploration of the synthesis of these promising derivatives, offering both theoretical understanding and practical, field-proven protocols.

General Synthetic Strategy

The synthesis of this compound derivatives typically follows a convergent approach, involving the preparation of a key 2-amino-1,3,4-thiadiazole intermediate followed by N-alkylation with 2,4-dimethoxybenzyl halide.

A common and effective method for the synthesis of 2-amino-1,3,4-thiadiazole derivatives involves the cyclization of a thiosemicarbazone precursor.[15] This precursor is readily obtained by the condensation of a substituted aldehyde or ketone with thiosemicarbazide. The subsequent oxidative cyclization can be achieved using various reagents, such as ferric ammonium sulfate.[15]

An alternative one-pot synthesis involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like polyphosphate ester (PPE), avoiding the use of toxic reagents like POCl₃ or SOCl₂.[4][16]

The final N-alkylation step to introduce the 2,4-dimethoxybenzyl group is typically a nucleophilic substitution reaction between the 2-amino group of the thiadiazole and 2,4-dimethoxybenzyl chloride or bromide in the presence of a suitable base.

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic pathway for this compound derivatives.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. bachem.com [bachem.com]

- 11. profiles.wustl.edu [profiles.wustl.edu]

- 12. 2,4-dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Multifaceted Mechanisms of Action of 1,3,4-Thiadiazole Compounds: A Technical Guide for Drug Discovery

The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the diverse mechanisms of action through which 1,3,4-thiadiazole derivatives exert their therapeutic effects, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the molecular targets and cellular pathways modulated by this versatile heterocyclic core.

The 1,3,4-Thiadiazole Core: A Versatile Pharmacophore

The 1,3,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. Its unique electronic and structural features, including its aromaticity and ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive scaffold for the design of bioactive molecules.[1][2][3] The structural rigidity of the ring system, combined with the potential for substitution at various positions, allows for the fine-tuning of physicochemical properties and biological activity.[4] Notably, the 1,3,4-thiadiazole ring is considered a bioisostere of the pyrimidine ring, a fundamental component of nucleic acids, which may contribute to its ability to interfere with DNA replication processes.[4][5][6]

Anticancer Mechanisms of Action: A Multi-pronged Attack

1,3,4-Thiadiazole derivatives have demonstrated significant potential as anticancer agents by targeting multiple facets of cancer cell biology, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1][4]

Inhibition of Key Enzymes in Cancer Progression

A primary mechanism by which 1,3,4-thiadiazole compounds exert their anticancer effects is through the inhibition of enzymes that are crucial for tumor growth and survival.

a) Carbonic Anhydrase Inhibition:

Certain isoforms of carbonic anhydrase (CA), particularly CA IX and XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis. 1,3,4-Thiadiazole-based compounds, such as acetazolamide, are well-known CA inhibitors.[7][8][9] Novel derivatives have been designed to selectively target these tumor-associated isoforms.[7][10] The sulfonamide group, often appended to the thiadiazole ring, is a key pharmacophoric feature for potent CA inhibition, chelating to the zinc ion in the enzyme's active site.[7]

Kinetic Analysis of Carbonic Anhydrase Inhibition:

A common method to determine the mode of enzyme inhibition is through kinetic analysis. For competitive inhibitors, the Michaelis-Menten equation is modified as follows:

V = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])

Where:

-

V is the reaction velocity

-

Vmax is the maximum reaction velocity

-

[S] is the substrate concentration

-

Km is the Michaelis constant

-

[I] is the inhibitor concentration

-

Ki is the inhibition constant

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase (isoforms I, II, IX, or XII) and a suitable substrate (e.g., 4-nitrophenyl acetate).

-

Inhibitor Preparation: Dissolve the 1,3,4-thiadiazole test compounds in an appropriate solvent (e.g., DMSO) to create a stock solution and then prepare serial dilutions.

-

Assay Procedure:

-

Add the enzyme solution to a 96-well plate.

-

Add the inhibitor solutions at varying concentrations.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).

-

Initiate the reaction by adding the substrate solution.

-

-

Data Acquisition: Monitor the change in absorbance over time using a spectrophotometer at a wavelength appropriate for the product of the reaction (e.g., 400 nm for the p-nitrophenolate ion).

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive).

b) Kinase Inhibition:

Protein kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer. 1,3,4-Thiadiazole derivatives have been shown to inhibit various kinases, including:

-

PI3K/Akt Pathway: This pathway is crucial for cell proliferation, survival, and metabolism. Some 1,3,4-thiadiazole compounds have been shown to inhibit PI3Kα, a key component of this pathway.[4]

-

MAPK/ERK Pathway: This pathway is involved in cell growth, differentiation, and survival. Inhibition of components of this pathway, such as ERK1/2, has been observed with certain 1,3,4-thiadiazole derivatives.[11]

-

Abl Tyrosine Kinase: This kinase is a key target in the treatment of chronic myeloid leukemia (CML). 1,3,4-Thiadiazole derivatives have been identified as potent inhibitors of Abl tyrosine kinase.[12]

-

Focal Adhesion Kinase (FAK): FAK is involved in cell adhesion, migration, and survival. Amide derivatives of 5-aryl-1,3,4-thiadiazole-2-amine have been developed as FAK inhibitors.[13]

Signaling Pathway of PI3K/Akt Inhibition by 1,3,4-Thiadiazole Compounds

Caption: Inhibition of the PI3K/Akt signaling pathway by 1,3,4-thiadiazole compounds.

c) Topoisomerase Inhibition:

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Some 1,3,4-thiadiazole derivatives have been found to inhibit topoisomerase II, leading to DNA damage and cell death.[13]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Many cancers develop resistance to apoptosis. 1,3,4-Thiadiazole compounds have been shown to induce apoptosis in cancer cells through various mechanisms:[1][11]

-

Caspase Activation: Activation of the caspase cascade is a hallmark of apoptosis. 1,3,4-Thiadiazole derivatives have been shown to activate key executioner caspases, such as caspase-3, as well as initiator caspases like caspase-8 and caspase-9.[11][14]

-

DNA Fragmentation: A late event in apoptosis is the fragmentation of nuclear DNA. Treatment with 1,3,4-thiadiazole compounds has been shown to increase DNA fragmentation in cancer cells.[11]

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

-

Cell Culture and Treatment: Culture cancer cells to the desired confluency and treat them with the 1,3,4-thiadiazole compound at various concentrations for a specific duration. Include a vehicle control and a positive control (e.g., staurosporine).

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Annexin V-FITC negative, PI negative cells are live.

-

-

Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by the test compound.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a fundamental characteristic of cancer. 1,3,4-Thiadiazole derivatives can interfere with cell cycle progression, leading to arrest at different phases:

-

G0/G1 Phase Arrest: Some compounds cause an accumulation of cells in the G0/G1 phase, preventing them from entering the DNA synthesis (S) phase.[15]

-

S Phase Arrest: Other derivatives can block the cell cycle during the S phase, interfering with DNA replication.[4]

-

G2/M Phase Arrest: A number of 1,3,4-thiadiazole compounds induce arrest at the G2/M checkpoint, preventing cells from entering mitosis.[4][11][13] This can be due to the inhibition of tubulin polymerization, a critical process for mitotic spindle formation.[1][11]

Sources

- 1. bepls.com [bepls.com]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Carbonic anhydrase inhibitors: 2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of imidazo[2,1-b][1,3,4]thiadiazole–chalcones as apoptosis inducing anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of Novel Thiadiazole Compounds

Introduction: The Thiadiazole Scaffold as a Privileged Structure in Drug Discovery

The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure that has garnered significant attention in medicinal chemistry.[1][2][3][4][5] Its mesoionic character allows for favorable interaction with biological targets and the ability to cross cellular membranes, making it a versatile scaffold for the development of novel therapeutic agents.[2][3][4][5] Thiadiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][6][7][8] This guide provides a comprehensive overview of the essential in vitro studies for novel thiadiazole compounds, offering insights into experimental design, methodological rigor, and data interpretation for researchers in drug development.

The rationale for the extensive investigation of thiadiazoles lies in their structural similarity to biological molecules, such as pyrimidine, a key component of nucleic acids.[9] This bioisosterism allows them to interfere with fundamental cellular processes, including DNA replication.[9] Furthermore, the thiadiazole nucleus serves as a rigid backbone for the attachment of various pharmacophores, enabling the fine-tuning of their biological activity.[10]

Part 1: Foundational Screening for Bioactivity

The initial phase of evaluating novel thiadiazole compounds involves a broad-based screening to identify their primary biological effects. This typically encompasses assessing their cytotoxic and antimicrobial potential.

In Vitro Anticancer Activity: The MTT Assay

A cornerstone for preliminary anticancer screening is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11] This colorimetric assay provides a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Causality Behind Experimental Choice: The MTT assay is selected for its high-throughput capability, cost-effectiveness, and reliability in providing a preliminary assessment of a compound's ability to reduce the viability of cancer cells.[12] It is based on the principle that viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[9][13][14]

-

Compound Treatment: Prepare serial dilutions of the novel thiadiazole compounds in the appropriate cell culture medium. Add the diluted compounds to the designated wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO₂).

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the insoluble purple formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit cell growth by 50%.[12]

Self-Validating System: The protocol should include positive controls (e.g., a known cytotoxic drug like cisplatin) and negative controls (vehicle-treated cells) to ensure the assay is performing correctly.[13] A standard curve can also be established with a known number of cells to correlate absorbance with cell number.

In Vitro Antimicrobial Activity: The Kirby-Bauer (Disk Diffusion) Test

For assessing antimicrobial properties, the Kirby-Bauer or disk diffusion test is a widely used qualitative method.[10][16][17][18] It provides a rapid and straightforward evaluation of a compound's ability to inhibit the growth of various microorganisms.[17][18]

Causality Behind Experimental Choice: This method is chosen for its simplicity and speed in screening a large number of compounds against a panel of bacteria and fungi.[18] The principle is based on the diffusion of the antimicrobial agent from a disk into an agar plate seeded with a specific microorganism. If the compound is effective, it will create a clear zone of no microbial growth around the disk, known as the zone of inhibition.[16][17] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[16]

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

-

Microbial Culture Preparation: Prepare a standardized inoculum of the target bacterial or fungal strain.

-

Agar Plate Inoculation: Evenly spread the microbial suspension over the surface of a Mueller-Hinton agar plate using a sterile swab.[16]

-

Disk Application: Impregnate sterile paper disks with a known concentration of the novel thiadiazole compound and place them on the agar surface.

-

Incubation: Incubate the plates under optimal conditions for microbial growth (typically 18-24 hours at 36°C for bacteria).[16]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters.[19]

-